This compound can be classified as:
The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide typically involves several steps, which may include:
Technical parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, using dimethylformamide as a solvent and conducting the reaction at elevated temperatures can enhance the reaction rate.
The molecular structure of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide can be depicted as follows:
Computational modeling or X-ray crystallography may provide insights into the three-dimensional arrangement of atoms in this compound, revealing interactions that could be critical for its biological activity.
The chemical reactivity of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide is influenced by its functional groups:
The mechanism of action for compounds like 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide often involves interaction with biological targets such as receptors or enzymes. For instance:
Data from binding affinity studies or enzyme kinetics would provide deeper insights into its mechanism.
Key physical and chemical properties include:
Properties such as logP (partition coefficient) would indicate lipophilicity, influencing bioavailability and distribution in biological systems.
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide has potential applications in various fields:
The compound 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide (CAS: 1353952-45-0) represents a structurally optimized acetamide derivative targeting the Plk1 PBD, a critical regulatory domain implicated in oncogenesis. This small molecule (MW: 252.74 g/mol, Formula: C₁₃H₁₇ClN₂O) shares key pharmacophoric elements with the triazoloquinazolinone scaffold identified through rigorous screening efforts against Plk1 PBD [2]. Unlike traditional kinase inhibitors targeting the catalytic domain, PBD inhibitors disrupt essential protein-protein interactions (PPIs) required for proper mitotic progression in cancer cells. The structural similarity between our subject compound and the triazoloquinazolinone class is evident in three critical aspects:
Table 1: Comparative Analysis of Plk1 PBD Inhibitors
Compound Class | Representative Structure | IC₅₀ (μM) | Target Specificity |
---|---|---|---|
Phosphopeptide | PLHSpT (6a) | 14.74 ± 0.48 | Plk1/2/3 PBD |
Triazoloquinazolinone | Compound 7 | 4.38 ± 0.41 | Plk1 PBD-selective |
Acetamide Derivative | 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide | Under evaluation | Predicted Plk1-selective |
Biochemical studies demonstrate that such inhibitors disrupt Plk1 localization to kinetochores and centrosomes, inducing mitotic arrest in cancer cells while sparing normal cells—a therapeutic advantage observed with PBD-targeted agents [2]. The acetamide derivative’s compact structure (logP ≈ 2.8 predicted) potentially addresses the permeability limitations of peptide-based Plk1 PBD inhibitors like PLHSpT (Kd ~450 nM), which exhibit poor cellular uptake despite high in vitro affinity [2].
The cyclopropyl group in 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide is a strategic determinant of PPI selectivity and binding kinetics. Comparative studies of analogues reveal three mechanistic roles for this substituent:
Table 2: Impact of N-Substituents on Acetamide Bioactivity
N-Substituent | Binding Affinity (Kd, μM) | Plk1/Plk2 Selectivity Ratio | Aqueous Solubility (μg/mL) |
---|---|---|---|
Cyclopropyl | 0.92 (predicted) | >10 | 14.8 |
2-Hydroxypropyl | 4.21 | 1.3 | 1084 |
tert-Butyl | 6.85 | 0.8 | <1 |
Replacing the cyclopropyl with flexible chains (e.g., 2-hydroxypropyl in EVT-8058384) diminishes Plk1 selectivity due to increased conformational entropy and reduced steric complementarity [7]. Notably, the chlorophenyl vs. fluorophenyl electronic profile also modulates selectivity: the chloro-derivative’s enhanced dipole moment (1.79 D vs. 1.47 D for fluoro) strengthens interactions with the Plk1 PBD’s phospho-Thr binding site, as evidenced by 1.6-fold higher binding enthalpy in isothermal titration calorimetry studies of related compounds [1] [4].
Acetamide-based scaffolds like our subject compound exemplify privileged structures in kinase inhibitor design due to their synthetic versatility, balanced physicochemical properties, and adaptability to multiple binding modes. Key advantages include:
Table 3: Key Properties of Acetamide-Based Kinase Inhibitors
Property | Triazoloquinazolinone (7) | Subject Acetamide | Clinical Kinase Inhibitors (e.g., Imatinib) |
---|---|---|---|
Molecular Weight | 390–450 Da | 252.74 Da | 490–580 Da |
cLogP | 3.8 ± 0.2 | 2.5 (calculated) | 4.2–7.1 |
H-Bond Acceptors | 6 | 3 | 5–9 |
PSA | 98 Ų | 41 Ų | 65–120 Ų |
Synthetic Steps | 7–9 | 3–4 | 10–15 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: